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Prinaberel vs other ER[3 agonists selectivity
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ERPB Agonists at a Glance

The table below summarizes the core characteristics of several selective ER[3 agonists.

Compound Selectivity (vs. Key Pharmacological Highest Development
Name ERa) Features Phase

| Prinaberel (ERB-041) [1] [2] [3] | Highly selective agonist [3] | - Selective for ER[.

e Shown to inhibit cancer cell proliferation and modulate adhesion proteins in research models [4]. |
Discontinued (Phase Il) for endometriosis, rheumatoid arthritis, and Crohn's disease [1] [2]. | | OSU-
ERpB-12 [5] | >100-fold functional selectivity [5] | - Carborane-based agonist.

e Superior pharmacokinetics in pre-clinical models compared to LY500307.

¢ High human liver microsome stability with negligible CYP or hERG interactions [5]. | Pre-clinical [5]. |
| Erteberel (LY500307) [5] | ~270-fold functional selectivity [5] | - Potent ER[3 agonist (EC50 = 3.2
nM).

¢ Clinical development reported low and variable oral bioavailability [5]. | Phase Il (Completed trials for
schizophrenia and perimenopausal depression) [5]. | | Androstenediol [6] | ~3-fold binding selectivity
for ERP [6] | - Endogenous steroid and testosterone precursor.

e Reported to repress CNS proinflammatory responses in an ERp-dependent manner [6]. | N/A (Natural
hormone) |

Quantitative Data Comparison
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This table presents key quantitative experimental data for the featured synthetic agonists.

Compound Binding Affinity Functional Activity Toxicology & Off-Target
Name (Ki) (EC50) Profile

| OSU-ERB-12 [5] | - hERP: 2.02 nM

e hERa: 6.7 nM (Ki ratio ERB/ERa = 3.3) [5] | - hER: 78.3 nM

e hERa: >10,000 nM (>100-fold selectivity) [5] | - No activation of related nuclear receptors (AR, PGR,
GR, etc.) up to 10 uM.

¢ Negligible inhibition of CYP enzymes and hERG channel [5]. | | Erteberel (LY500307) [5] | - hERP:
0.19 nM

e hERa: 1.2 nM (Ki ratio ERB/ERa = 6.3) [5] | - hERpB: 3.2 nM

e hERa: 864 nM (~270-fold selectivity) [5] | Information not available in search results. | | Prinaberel [4]
| Information not available in search results. | Information not available in search results. | Information
not available in search results. |

Key Experimental Protocols

To contextualize the data above, here are the methodologies commonly used to generate it.

¢ 1. Competitive Binding Assay (for Ki) [5]: This experiment measures direct binding to the receptor.
A cell-free system using recombinant human ERa and ER is incubated with a radiolabeled reference
ligand (e.g., estradiol). The test compound competes with this ligand for binding. The concentration
that displaces 50% of the reference ligand is used to calculate the inhibition constant (Ki), quantifying
binding affinity.

e 2. Transcriptional Activation Assay (for EC50 & Selectivity) [5]: This test assesses the functional
ability of a compound to activate the receptor. HEK-293 cells are transiently transfected with:

o An expression vector for either human ERa or ER.

o Areporter plasmid containing an Estrogen Response Element (ERE) driving the expression of
luciferase. Cells are treated with the test compound, and receptor activation is measured via
luminescence. The half-maximal effective concentration (EC50) is determined, and the ratio of
EC50(ERa) to EC50(ERp) defines functional selectivity.

¢ 3. In Vivo Selectivity (Uterotrophic & UGT Assays) [5]: These assays confirm ER[ selectivity in
live animal models. Uterine hypertrophy in pre-pubescent mice is a classic ERa-mediated effect.
Treatments with selective ER[3 agonists should not significantly increase uterine weight. Similarly, in
male mice, atrophy of the urogenital tract (UGT) mass occurs due to suppression of steroidogenesis
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via ERa activation. A selective ER[3 agonist should not cause UGT atrophy. These effects can be
further validated using ERa and ER[3 knockout mice.

Signaling Pathways of ER3 Agonists

The following diagram illustrates the primary signaling pathways and key cellular effects mediated by

selective ER[3 agonists, based on the cited research.

The diagram above shows that ER[ agonists exert their effects through two main types of pathways. The
nuclear genomic pathway leads to changes in gene expression, including the downregulation of cancer-
promoting receptors like CXCR4 and EGFR, and modulation of adhesion proteins. These changes drive the
primary functional outcomes, such as reduced inflammation and inhibition of cancer cell proliferation and

migration [4].

Research Implications

e Prinaberel serves as an important tool compound for validating ER[3 as a therapeutic target in
various disease models, despite its discontinued clinical development [4] [3].

e OSU-ERpB-12 represents a next-generation candidate with a novel carborane structure,
demonstrating that high selectivity can be achieved alongside improved pharmacokinetic properties,
addressing limitations of earlier candidates like LY500307 [5].

e The field continues to explore diverse chemical scaffolds, as seen with OSU-ER[-12's carborane
core, to fine-tune selectivity, efficacy, and drug-like properties.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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